![molecular formula C8H8FNO2 B1441244 N-(2-fluoro-6-methoxyphenyl)formamide CAS No. 1313712-60-5](/img/structure/B1441244.png)
N-(2-fluoro-6-methoxyphenyl)formamide
Overview
Description
“N-(2-fluoro-6-methoxyphenyl)formamide” is a chemical compound with the molecular formula C8H8FNO2 . It has a molecular weight of 169.15300 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a formamide group (HCONH2) attached to a phenyl ring that is substituted with a fluorine atom at the 2-position and a methoxy group (OCH3) at the 6-position .Physical And Chemical Properties Analysis
“this compound” is a white solid . Other physical and chemical properties such as melting point, boiling point, and specific gravity are not available .Scientific Research Applications
Alzheimer's Disease Research
N-(2-fluoro-6-methoxyphenyl)formamide derivatives have been utilized in Alzheimer's disease research. For instance, a study used a selective serotonin 1A (5-HT(1A)) molecular imaging probe to quantify 5-HT(1A) receptor densities in the living brains of patients with Alzheimer's disease. This probe was helpful in demonstrating significant decreases in receptor densities in both hippocampi and raphe nuclei of patients, correlating these decreases with worsening clinical symptoms and neuropathological loads (Kepe et al., 2006).
Chemical Synthesis and Structural Analysis
The compound and its derivatives have also found applications in chemical synthesis and structural analysis. Research has been conducted on the reactions of (4-methoxyphenyl)amine and its derivatives with organosilicon isocyanates and phenylisocyanate. The study included the synthesis of (4-methoxyphenyl)formamide by reacting (4-methoxyphenyl)amine with ethyl formate and analyzing the structure through X-ray diffraction (XRD) (Belova et al., 2017).
Radiotracer Development for PET Imaging
The feasibility of nucleophilic displacement of bromide in the 4-bromopyrazole ring with [18F]fluoride has been demonstrated, leading to the synthesis of radiolabeled compounds. These compounds, including N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide, have potential applications in studying CB1 cannabinoid receptors in the brain through positron emission tomography (PET) (Katoch-Rouse & Horti, 2003).
Safety and Hazards
“N-(2-fluoro-6-methoxyphenyl)formamide” is harmful in contact with skin, eyes, and if swallowed . In case of skin contact, it is recommended to wash the affected area with water while removing contaminated clothing and shoes if necessary . In case of eye contact, it is recommended to flush eyes with copious amounts of water for at least 15 minutes .
properties
IUPAC Name |
N-(2-fluoro-6-methoxyphenyl)formamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO2/c1-12-7-4-2-3-6(9)8(7)10-5-11/h2-5H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNFFYACFYGLVOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)F)NC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001275214 | |
Record name | Formamide, N-(2-fluoro-6-methoxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001275214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1313712-60-5 | |
Record name | Formamide, N-(2-fluoro-6-methoxyphenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1313712-60-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Formamide, N-(2-fluoro-6-methoxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001275214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.